molecular formula C5H3ClN2O3 B3242520 2-Chloro-6-nitropyridin-3-ol CAS No. 15206-27-6

2-Chloro-6-nitropyridin-3-ol

Cat. No.: B3242520
CAS No.: 15206-27-6
M. Wt: 174.54 g/mol
InChI Key: JLOOSCMRJTYVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

2-Chloro-6-nitropyridin-3-ol is a compound recognized for its diverse biological activities, particularly in the fields of microbiology and medicinal chemistry. Its structure, characterized by a chloro and nitro group on a pyridine ring, contributes to its reactivity and potential applications in various domains, including pharmaceuticals and agrochemicals.

The molecular formula for this compound is C5H4ClN2O3, with a molecular weight of 178.55 g/mol. The compound is typically synthesized through various organic reactions involving substituted pyridines.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Studies indicate that it inhibits the growth of certain microorganisms, making it suitable as a disinfectant and preservative. The mechanism of action involves the interaction with microbial enzymes, disrupting their normal functions and inhibiting growth.

Microorganism Inhibition Zone (mm) Concentration (μg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Candida albicans12100

Enzyme Interaction

The compound's ability to interact with various enzymes and proteins underlies its applications in pharmaceutical research. It has been shown to affect enzyme activity related to metabolic pathways, which is crucial for drug development.

Study on Antitumor Activity

In a study focusing on the antitumor properties of compounds related to nitropyridines, derivatives including this compound were assessed for their cytotoxic effects on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins.

Cell Line IC50 (μM) Mechanism
MCF-7 Breast Cancer11.35Induction of apoptosis
HT-29 Colon Cancer9.24Inhibition of cell proliferation
HepG2 Liver Cancer6.8Upregulation of BAX, downregulation of BCL-2

These findings suggest that this compound and its derivatives could be promising candidates for further development as anticancer agents .

Research on Agricultural Applications

The compound has also been evaluated for its effectiveness in agricultural settings, particularly as an agrochemical. Its antimicrobial properties make it suitable for protecting crops against fungal infections. Trials have shown that formulations containing this compound can significantly reduce fungal load on treated plants.

The biological activity of this compound is primarily attributed to its ability to disrupt enzyme function in microbial cells. This disruption leads to inhibition of growth and viability, making it effective as both an antimicrobial agent and a potential therapeutic compound in oncology.

Properties

IUPAC Name

2-chloro-6-nitropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-5-3(9)1-2-4(7-5)8(10)11/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOOSCMRJTYVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 130619858
CID 130619858
2-Chloro-6-nitropyridin-3-ol
CID 130619858
CID 130619858
2-Chloro-6-nitropyridin-3-ol
CID 130619858
2-Chloro-6-nitropyridin-3-ol
CID 130619858
2-Chloro-6-nitropyridin-3-ol
CID 130619858
CID 130619858
2-Chloro-6-nitropyridin-3-ol
CID 130619858
2-Chloro-6-nitropyridin-3-ol

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